molecular formula C23H19F3N2O3S B11463788 N-(4-methoxyphenyl)-3-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

N-(4-methoxyphenyl)-3-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11463788
M. Wt: 460.5 g/mol
InChI Key: DLLCLFSCEOTHDE-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a trifluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Palladium-catalyzed coupling reactions using boronic acids or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-CYANO-3-TRIFLUOROMETHYL)PHENYL]-2-METHACRYLAMIDE: Shares the trifluoromethyl group and phenyl ring but differs in the core structure.

    N-(4-METHOXYPHENYL)-2-METHYL-4H-THIENO[2,3-B]PYRIDINE-3-CARBOXAMIDE: Similar core structure but lacks the trifluoromethyl group.

Uniqueness

N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to the combination of its thieno[2,3-b]pyridine core, trifluoromethyl group, and methoxyphenyl group.

Properties

Molecular Formula

C23H19F3N2O3S

Molecular Weight

460.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H19F3N2O3S/c1-12-19-17(13-4-3-5-14(10-13)23(24,25)26)11-18(29)28-22(19)32-20(12)21(30)27-15-6-8-16(31-2)9-7-15/h3-10,17H,11H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

DLLCLFSCEOTHDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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